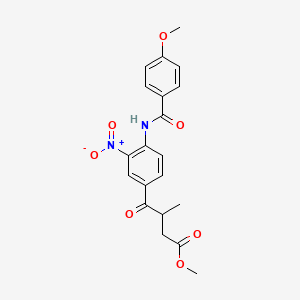
Epichlorohydrin-2-d1
Descripción general
Descripción
Epichlorohydrin-2-d1 (ECH-2-d1) is an organosilicon compound that has been studied extensively for its potential applications in scientific research. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of applications including materials science, biochemistry, and organic synthesis. ECH-2-d1 is an important compound in the field of organic synthesis as it can be used to create a variety of products with various properties. The purpose of
Aplicaciones Científicas De Investigación
Determination in Water
Epichlorohydrin-2-d1 is used in the development of methods for its determination in water . A procedure has been developed to optimize the extraction conditions of epichlorohydrin in water using headspace-solid-phase microextraction (HS-SPME), followed by gas chromatography . This method has been applied to the analysis of water from four treatment plants at the entrance and effluent stream .
Wastewater Treatment
Water-insoluble cyclodextrin–epichlorohydrin polymers have been studied for their environmental applications, particularly in wastewater treatment . These materials form inclusion complexes with various pollutants through host–guest interactions, leading to their removal from wastewater .
Soil Remediation
The unique feature of cyclodextrin–epichlorohydrin polymers is their ability to form inclusion complexes with various pollutants . This property has been exploited in soil remediation, where these polymers are used to remove pollutants from the soil .
Air Purification
Cyclodextrin–epichlorohydrin polymers have also been used in air purification . Their ability to form inclusion complexes with pollutants allows them to effectively remove these substances from the air .
Concentration or Elimination of Target Substances
These polymers have been used to concentrate or eliminate target substances such as cholesterol . This is achieved through the formation of inclusion complexes between the polymers and the target substances .
Trace Level Analysis in Drinking Water
Epichlorohydrin-2-d1 has been used in the development of methods for its trace level analysis in drinking water . After extraction by methylene chloride, trace-level Epichlorohydrin-2-d1 is quickly concentrated .
Mecanismo De Acción
Target of Action
Epichlorohydrin-2-d1, also known as 1-chloro-2,3-epoxypropane, is a highly reactive electrophilic compound . It primarily targets nucleophiles, reacting preferably with the epoxide group as well as with the chloride function .
Mode of Action
Epichlorohydrin-2-d1 acts as a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . This interaction leads to the formation of chloropropanediols, which may further lead to glycidyls and glycerol derivatives .
Biochemical Pathways
The metabolism of Epichlorohydrin-2-d1 takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .
Pharmacokinetics
Epichlorohydrin-2-d1 is readily absorbed after oral, inhalation, or dermal exposures . It is rapidly metabolized, and the preferred reaction leads to the formation of chloropropanediols . The initial elimination half-life is about 2 hours, and total excreta recovery of the radio-labelled chemical is about 91.61% .
Result of Action
The molecular and cellular effects of Epichlorohydrin-2-d1’s action are significant. It causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice . The micronucleus and dominant lethal tests led to negative results . Epichlorohydrin-2-d1 is locally carcinogenic in rodents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Epichlorohydrin-2-d1. It is a highly reactive and flammable chemical, and its use in water-treatment resins and coatings makes exposure possible . It is also worth noting that Epichlorohydrin-2-d1 reportedly hydrolyzes readily in aqueous solution, with a hydrolysis half-life of 8.2 days at 20°C and pH 7 .
Propiedades
IUPAC Name |
2-(chloromethyl)-2-deuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514729 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epichlorohydrin-2-d1 | |
CAS RN |
70735-27-2 | |
| Record name | 2-(Chloromethyl)(2-~2~H)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epichlorohydrin-2-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)




